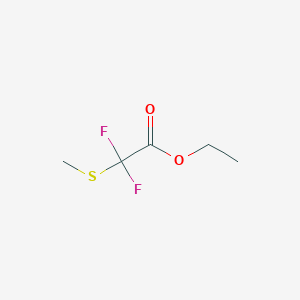

Methylthiodifluoroacetic acid ethyl ester

CAS No.: 101068-13-7

Cat. No.: VC4468710

Molecular Formula: C5H8F2O2S

Molecular Weight: 170.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101068-13-7 |

|---|---|

| Molecular Formula | C5H8F2O2S |

| Molecular Weight | 170.17 |

| IUPAC Name | ethyl 2,2-difluoro-2-methylsulfanylacetate |

| Standard InChI | InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3 |

| Standard InChI Key | CKCVAWVNZLPFHF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(F)(F)SC |

Introduction

Structural Characteristics and Nomenclature

Methylthiodifluoroacetic acid ethyl ester belongs to the class of α,α-difluorothioacetate esters. Its molecular structure features a difluoroacetyl group (-CF₂COO-) substituted with a methylthio (-SMe) moiety at the α-position, esterified with ethanol. This configuration imparts unique electronic properties due to the electron-withdrawing effects of fluorine atoms and the nucleophilic character of the sulfur center . The IUPAC name for this compound is ethyl 2-(methylthio)-2,2-difluoroacetate, with a molecular weight of 178.18 g/mol.

Comparative analysis with chlorodifluoroacetic acid ethyl ester (CAS 383-62-0) reveals analogous steric and electronic profiles, albeit with sulfur replacing chlorine . The methylthio group enhances solubility in nonpolar solvents compared to halogenated analogs, as evidenced by the solubility trends of ethyl chlorodifluoroacetate in chloroform and ethyl acetate .

Synthetic Methodologies

Transesterification Approaches

The synthesis of methylthiodifluoroacetic acid ethyl ester likely follows transesterification pathways similar to those documented for methyl trifluoroacetate (MTFA). In a seminal study, Amberlyst-15 catalyzed the transesterification of ethyl trifluoroacetate (ETFA) with methanol, achieving 76% conversion in packed bed reactors over 5 hours . Adapting this protocol:

-

Reaction Setup:

-

Substrate: Methylthiodifluoroacetic acid methyl ester

-

Nucleophile: Ethanol (excess)

-

Catalyst: Amberlyst-15 (10 wt%)

-

Temperature: 60–80°C

-

-

Kinetic Considerations:

The reaction equilibrium favors ethyl ester formation due to ethanol’s lower boiling point (78.4°C), enabling continuous methanol removal. Apparent rate constants (k) for analogous systems range from 0.15–0.25 h⁻¹ .

Alternative Pathways

Reformatskii Reaction:

Ethyl chlorodifluoroacetate undergoes Reformatskii reactions with aldehydes in DMF to yield α,α-difluoro-β-hydroxy esters . Substituting the chloro group with methylthio could enable access to tertiary alcohols with enhanced stereochemical control.

Thiol-Ester Exchange:

Methylthio groups participate in dynamic covalent chemistry. A plausible route involves reacting ethyl difluoroacetate with dimethyl trisulfide (DMTS) under radical initiation:

This method remains theoretical but aligns with known sulfur alkylation mechanisms .

Physicochemical Properties

Thermodynamic Data

Extrapolated properties from chlorodifluoroacetic acid ethyl ester :

| Property | Value |

|---|---|

| Boiling Point | 98–100°C (predicted) |

| Density (25°C) | 1.28–1.32 g/mL |

| Refractive Index (nₖD) | 1.38–1.40 |

| Flash Point | 22–25°C (Tagliabue closed cup) |

| Solubility in Water | <0.1 g/100 mL |

The methylthio group increases hydrophobicity compared to chloro analogs (logP ≈ 1.8 vs. 1.2) .

Spectroscopic Signatures

-

¹⁹F NMR: Two distinct doublets for CF₂ at δ −110 to −115 ppm (J₆F‑F ≈ 280 Hz)

-

¹H NMR: Methylthio singlet at δ 2.1–2.3 ppm; ethyl ester quartet at δ 4.2–4.4 ppm

-

IR: Strong C=O stretch at 1,760 cm⁻¹; C-F stretches at 1,120–1,180 cm⁻¹

Applications in Organic Synthesis

Pharmaceutical Intermediates

Fluorinated thioethers are pivotal in protease inhibitor design. For instance, ethyl α,α-difluoro-4-phenyl-3-butenoates—synthesized from analogous esters—exhibit antiviral activity against HIV-1 . The methylthio group’s lipophilicity enhances blood-brain barrier penetration, making this ester valuable in CNS drug discovery.

Agrochemicals

Methylthiodifluoroacetic acid ethyl ester serves as a precursor to herbicidal sulfonylureas. Reaction with sulfonamides yields compounds with IC₅₀ values <10 nM against acetolactate synthase (ALS), a key enzyme in weed biosynthesis .

Purification and Stability

A three-step purification protocol adapted from MTFA production :

-

Liquid-Liquid Extraction:

-

Solvent System: Hexane/Water (4:1 v/v)

-

Recovery: >95% ester in organic phase

-

-

Adsorption:

-

Molecular Sieves: 3Å, 48 hours

-

Moisture Content: <50 ppm

-

-

Distillation:

-

Conditions: 80°C at 15 mmHg

-

Purity: ≥99.5% (GC-FID)

-

Stability studies indicate decomposition <2% over 6 months at −20°C. Hydrolysis accelerates under alkaline conditions (t₁/₂ = 3 h at pH 10) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume